2,6-Difluorophenyl isocyanate
Overview
Description
2,6-Difluorophenyl isocyanate is an organic compound with the molecular formula C7H3F2NO and a molecular weight of 155.1016 g/mol . It is characterized by the presence of two fluorine atoms attached to a benzene ring and an isocyanate functional group (NCO). This compound is used in various chemical synthesis studies and has applications in different scientific fields .
Preparation Methods
2,6-Difluorophenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-difluoroaniline with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the desired product’s quality and purity .
Chemical Reactions Analysis
2,6-Difluorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Polymerization Reactions: It can be used as a monomer in the production of polyurethanes, where it reacts with polyols to form polymer chains.
Common reagents and conditions used in these reactions include catalysts like triethylamine and solvents such as dichloromethane and toluene . The major products formed from these reactions depend on the specific nucleophile or reactant used.
Scientific Research Applications
2,6-Difluorophenyl isocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Difluorophenyl isocyanate involves the reactivity of the isocyanate group (NCO). This group is highly electrophilic and can react with nucleophiles, such as amines, alcohols, and thiols, to form stable covalent bonds . The molecular targets and pathways involved depend on the specific application and the reactants used in the reaction.
Comparison with Similar Compounds
2,6-Difluorophenyl isocyanate can be compared with other similar compounds, such as:
2,5-Difluorophenyl isocyanate: This compound has fluorine atoms at the 2 and 5 positions of the benzene ring, which may result in different reactivity and properties compared to this compound.
4-Chlorophenyl isocyanate: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isocyanate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
1,3-difluoro-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHDLKWTPVMIOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334865 | |
Record name | 2,6-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65295-69-4 | |
Record name | 2,6-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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